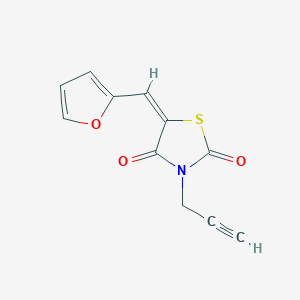![molecular formula C29H15NO4S B4838132 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4838132.png)
2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one)
Descripción general
Descripción
2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one), also known as TBC, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, such as medicine and materials science. TBC is a heterocyclic compound that contains a thiazole ring and two benzochromene rings, which makes it a unique molecule with interesting properties.
Mecanismo De Acción
The mechanism of action of 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the progression of diseases. For example, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. By inhibiting COX-2, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) can reduce inflammation and pain.
Biochemical and Physiological Effects:
2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the expression of genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) can reduce tumor growth in animal models, alleviate inflammation and pain, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources. However, one of the limitations of using 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) may have different effects on different cell types and in different experimental conditions, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one), including:
1. Investigation of the structure-activity relationship of 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) and its analogs to identify the key structural features that contribute to its biological activity.
2. Development of new synthetic methods for 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) and its analogs that are more efficient and environmentally friendly.
3. Exploration of the potential applications of 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) in other fields, such as environmental science and energy storage.
4. Evaluation of the safety and toxicity of 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) in animal models and human subjects, to assess its potential as a drug candidate.
5. Investigation of the pharmacokinetics and pharmacodynamics of 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one), to determine the optimal dosage and administration route for therapeutic use.
In conclusion, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) is a synthetic compound with interesting properties that has been the subject of scientific research in various fields. Its potential applications in medicine and materials science make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Aplicaciones Científicas De Investigación
2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) has been investigated for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for the development of new drugs. In materials science, 2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one) has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials with desirable properties.
Propiedades
IUPAC Name |
2-[2-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-4-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H15NO4S/c31-28-22(13-20-18-7-3-1-5-16(18)9-11-25(20)33-28)24-15-35-27(30-24)23-14-21-19-8-4-2-6-17(19)10-12-26(21)34-29(23)32/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPINSZPROWYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)

![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)
![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)
![N-(4-chlorophenyl)-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4838123.png)
![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838128.png)
![9-(3-hydroxypropyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B4838130.png)
![2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4838140.png)
![5-{[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4838146.png)
![N-cyclohexyl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838147.png)
![2-{[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4838152.png)

